molecular formula C11H17NO2 B564375 1-Ethynylcyclohexyl ethylcarbamate CAS No. 100054-86-2

1-Ethynylcyclohexyl ethylcarbamate

Cat. No.: B564375
CAS No.: 100054-86-2
M. Wt: 195.262
InChI Key: MRDYJSKKLDHNBF-UHFFFAOYSA-N
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Description

1-Ethynylcyclohexyl ethylcarbamate (CAS: 126-52-3), also known as ethinamate, is a carbamate derivative characterized by a cyclohexane ring substituted with an ethynyl group at the 1-position and an ethylcarbamate moiety . It is clinically recognized as a short-acting sedative-hypnotic agent, marketed under trade names such as Valmid® and Valamin® . The compound’s structure (C₉H₁₃NO₂) combines a rigid cyclohexane backbone with a terminal ethynyl group, which confers unique steric and electronic properties. Its mechanism of action involves modulation of GABA receptors, though with lower potency compared to barbiturates .

Properties

CAS No.

100054-86-2

Molecular Formula

C11H17NO2

Molecular Weight

195.262

IUPAC Name

(1-ethynylcyclohexyl) N-ethylcarbamate

InChI

InChI=1S/C11H17NO2/c1-3-11(8-6-5-7-9-11)14-10(13)12-4-2/h1H,4-9H2,2H3,(H,12,13)

InChI Key

MRDYJSKKLDHNBF-UHFFFAOYSA-N

SMILES

CCNC(=O)OC1(CCCCC1)C#C

Synonyms

Carbamic acid, ethyl-, 1-ethynylcyclohexyl ester (6CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of 1-Ethynylcyclohexyl Ethylcarbamate and Related Compounds

Compound Substituents/Functional Groups Key Structural Differences
This compound Ethynylcyclohexyl backbone + ethylcarbamate Ethynyl group enhances metabolic stability
Ethyl carbamate Simple carbamate (NH₂COOCH₂CH₃) Lacks cyclic/ethynyl groups; carcinogenic
N-(1-Ethynylcyclohexyl)formamide Ethynylcyclohexyl + formamide (CONH₂) Replaces ethylcarbamate with formamide
Marine-derived ethylcarbamates (e.g., Compound 6 ) Branched alkyl/aryl + ethylcarbamate Complex alkyl chains; marine bioactivity
p-Nitrophenyl carbonate derivatives Aromatic nitro group + carbonate linkage Higher electrophilicity; glycosylation uses
  • Ethyl carbamate (urethan): A simpler analogue with documented carcinogenicity due to metabolic conversion to urethane . Unlike ethinamate, it lacks the cyclohexane backbone, reducing steric hindrance and increasing reactivity.
  • N-(1-Ethynylcyclohexyl)formamide : Synthesized via formylation of ethynylcyclohexylamine . The absence of the ethylcarbamate group reduces sedative effects but retains cyclohexane rigidity.
  • Marine ethylcarbamates: Compounds like ethyl 3-(2,6-dibromo-4-(2-formamidoethyl)phenoxy)-propylcarbamate exhibit brominated aromatic rings, enhancing antimicrobial activity compared to ethinamate.

Pharmacological and Metabolic Differences

Table 2: Pharmacological and Metabolic Profiles

Compound Primary Use Metabolic Pathway Half-Life (Hours) Safety Profile
Ethinamate Sedative-hypnotic Hepatic oxidation to trans-1,2-diol 2–4 Low acute toxicity
Ethyl carbamate Industrial solvent Converts to urethane (carcinogenic) N/A Carcinogenic (IARC 2A)
Marine ethylcarbamates Antimicrobial agents Hydrolysis of carbamate linkage Variable Low mammalian toxicity
  • Ethinamate : Metabolized in vitro via microsomal oxidation to 1-ethynylcyclohexane-trans-1,2-diol, a less active metabolite . Its short half-life minimizes accumulation risks.
  • Ethyl carbamate: Metabolized to urethane, a DNA-alkylating agent linked to liver tumors . This contrasts sharply with ethinamate’s non-genotoxic profile (negative BlueScreen assay) .

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